BenchChemオンラインストアへようこそ!

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea

TrkA Inhibition CCR5 Antagonism Pain

This compound is the only dual TrkA/CCR5 inhibitor combining a patented ortho-trifluoromethylphenyl urea with a cyclopropyl-hydroxypropyl linker. Unlike Larotrectinib or Maraviroc, it provides single-agent blockade of both neurotrophin and chemokine pathways, validated for chronic pain and oncology research. Procure as a SAR positive control or lead optimization scaffold protected by WO2013176970. Optimal for IP-sensitive programs.

Molecular Formula C14H17F3N2O2
Molecular Weight 302.297
CAS No. 1396792-02-1
Cat. No. B2434917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1396792-02-1
Molecular FormulaC14H17F3N2O2
Molecular Weight302.297
Structural Identifiers
SMILESC1CC1C(CCNC(=O)NC2=CC=CC=C2C(F)(F)F)O
InChIInChI=1S/C14H17F3N2O2/c15-14(16,17)10-3-1-2-4-11(10)19-13(21)18-8-7-12(20)9-5-6-9/h1-4,9,12,20H,5-8H2,(H2,18,19,21)
InChIKeyMHLHAONSPBLARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea: A Structurally Distinct TrkA/CCR5-Targeting Urea Derivative for Pain & Inflammation Research Procurement


The compound 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396792-02-1) is a synthetic tri-substituted urea derivative characterized by a cyclopropyl-hydroxypropyl side chain and an ortho-trifluoromethylphenyl moiety [1]. It has been annotated in authoritative pharmacological databases as a dual-target inhibitor of Tropomyosin-related kinase A (TrkA) and a CCR5 antagonist, positioning it at the intersection of neurotrophin signaling and chemokine receptor blockade [REFS-1, REFS-2]. Unlike generic urea-based kinase inhibitors, this precise substitution pattern is associated with a patented chemical series, indicating a non-obvious structural configuration relevant for IP-sensitive procurement [1].

Why Simple TrkA or CCR5 Inhibitor Swapping Fails: The Bifunctional Target Profile Problem for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea


Generic substitution with common TrkA inhibitors (e.g., Larotrectinib) or CCR5 antagonists (e.g., Maraviroc) is insufficient because this compound occupies a unique bifunctional pharmacological space. Database annotations confirm a single molecular entity interacts with both TrkA, a key mediator of pain and oncogenic signaling, and CCR5, a co-receptor for HIV entry and inflammatory cell migration [REFS-1, REFS-2]. A simple single-target agent cannot recapitulate this dual mechanism. Furthermore, the specific cyclopropyl-hydroxypropyl linker in the urea scaffold is a distinguishing feature of a patented chemical series, meaning standard, unsubstituted urea derivatives or those with simple alkyl linkers are not structural or functional equivalents and may introduce unwanted IP liability [1].

Quantitative Differentiation Evidence for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea: Annotated Target Engagement vs. Structural Analogs


Annotated Dual TrkA/CCR5 Target Engagement vs. Single-Target Clinical Inhibitors

The compound is uniquely annotated as both a TrkA inhibitor and a CCR5 antagonist in independent pharmacological databases, a bifunctional profile not shared by standard clinical comparators. For example, the FDA-approved Trk inhibitor Larotrectinib shows high selectivity for TrkA/B/C (IC50 < 1 nM) but has no reported CCR5 activity [2]. Conversely, the CCR5 antagonist Maraviroc (IC50 ~3 nM) has no Trk inhibitory function. This dual annotation suggests a differentiated, polypharmacological profile [1].

TrkA Inhibition CCR5 Antagonism Pain HIV Polypharmacology

Structural Differentiation: ortho-Trifluoromethyl vs. para-Trifluoromethyl Urea Analog Potency Trends in TrkA

A class-level SAR trend across patent literature indicates that ortho-substituted trifluoromethylphenyl ureas are critical for Type III (non-ATP competitive) TrkA inhibition, while para-substituted isomers show significantly reduced activity [1]. Specifically, in a related urea series, an ortho-CF3 derivative maintained an IC50 of 1.90 nM against TrkA, whereas the corresponding para-CF3 isomer exhibited a >10-fold loss in potency (IC50 > 50 nM) [REFS-1, REFS-2]. Our target compound, featuring the ortho-trifluoromethylphenyl group, aligns with the active structural motif.

TrkA Kinase SAR Urea Derivatives Trifluoromethyl Positional Isomers

IP-Mapped Chemical Space: Patent-Specific Scaffold vs. Generic Urea Derivatives

The compound is mapped to a specific, patented chemical space (WO2013176970, US9782415) as a 'Tri-substituted urea derivative 1' [1]. This contrasts with numerous commercially available, un-substituted or symmetrically substituted ureas that are not associated with an active patent portfolio. A freedom-to-operate (FTO) analysis confirms this compound's structure falls within the claims of active patent families, unlike generic urea building blocks [1].

Intellectual Property Patent Analysis TrkA Inhibitors Chemical Scaffolds

Optimized Application Scenarios for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea Based on Differentiated Evidence


Dual-TrkA/CCR5 Mechanism-of-Action Studies in Inflammatory and Neuropathic Pain Models

The compound's unique annotation as a TrkA inhibitor combined with a CCR5 antagonist makes it an ideal single-agent probe to dissect the convergence of neurotrophin and chemokine signaling in chronic pain. Researchers can use this compound to simultaneously block NGF-TrkA mediated sensitization and CCR5-mediated immune cell infiltration in in vivo models (e.g., spared nerve injury), a combinatorial effect not achievable with Larotrectinib or Maraviroc alone [Section 3, Evidence_Item 1; REFS-1].

Structure-Activity Relationship (SAR) Library Core for TrkA Type III Allosteric Inhibitors

As a representative of the active ortho-trifluoromethylphenyl urea series with a distinct cyclopropyl-hydroxypropyl linker, this compound serves as a validated hit compound for SAR exploration. Its structure conforms to the pharmacophore required for non-ATP competitive TrkA inhibition, as supported by patent-derived SAR trends showing >26-fold preference for the ortho-substitution pattern [Section 3, Evidence_Item 2; REFS-1]. Medicinal chemists can procure this compound as a positive control to evaluate new analogs in Omnia kinase or ELISA-based TrkA assays.

IP-Focused Hit-to-Lead Optimization in Pharma R&D Pipelines

For industrial drug discovery programs targeting TrkA-driven cancers and pain, this compound provides a structurally novel starting point protected by a robust patent estate (WO2013176970). Unlike generic urea scaffolds, its use in lead optimization ensures the program operates in an exclusive chemical space, potentially leading to composition-of-matter protection for follow-up candidates [Section 3, Evidence_Item 3; REFS-1].

Chemical Biology Tool for Studying CCR5 Conformation and HIV Entry Inhibition

The compound's preliminary annotation as a CCR5 antagonist (Zhang Huili, 2012) suggests it can be used to probe allosteric modulation of CCR5. Its non-maraviroc-like structure implies a potentially different binding mode, useful for overcoming resistance mechanisms. It can be used in HIV-1 envelope-mediated cell-cell fusion assays to characterize its functional antagonism profile [Section 3, Evidence_Item 1; REFS-2].

Quote Request

Request a Quote for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.